molecular formula C16H22ClN3O7S B2413196 N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide CAS No. 874805-07-9

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide

Cat. No. B2413196
CAS RN: 874805-07-9
M. Wt: 435.88
InChI Key: RNORAXIUHYIPFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide is a useful research compound. Its molecular formula is C16H22ClN3O7S and its molecular weight is 435.88. The purity is usually 95%.
BenchChem offers high-quality N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of a compound closely related to N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide has been reported, providing insights into the molecular conformation and interactions within the crystal. This research can be foundational for understanding the physical and chemical properties of similar compounds (Hirschler, Berger, & Bolte, 1994).

Synthesis and Biological Activities

A study on a similar oxazolidin compound reports its synthesis and characterization, including crystal structure, with findings indicating certain fungicidal activity. Such studies are crucial in exploring potential pharmaceutical applications of these compounds (Xu, Liang-zhong, Bi, Wen-zhao, & Yang, 2008).

Safer Synthetic Methodology for Sulfamides

Research has been conducted on developing safer and more convenient methods for preparing sulfamides using N-substituted oxazolidin-2-one derivatives. This has implications for the synthesis of compounds like N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide, potentially enhancing the efficiency and safety of their production (Borghese, Antoine, Hoeck, Mockel, & Merschaert, 2006).

Weak Interactions in Oxazolidinone Derivatives

A study on the weak interactions in oxazolidinone derivatives provides valuable insights into the molecular interactions and stability of these compounds. This knowledge can be applied to understand the behavior of similar compounds in various environments (Nogueira, Pinheiro, Wardell, de Souza, Abberley, & Harrison, 2015).

Novel Sulfonamide Derivatives

Research into novel sulfonamide derivatives, including those with oxazolidinone structures, has been carried out. This work contributes to understanding the pharmacological potential of such compounds, including their anticancer activities (Ghorab, Alsaid, Nissan, Ashour, Al-Mishari, Kumar, & Ahmed, 2016).

properties

IUPAC Name

N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(2,2-dimethoxyethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O7S/c1-25-14(26-2)10-19-16(22)15(21)18-9-13-20(7-8-27-13)28(23,24)12-5-3-11(17)4-6-12/h3-6,13-14H,7-10H2,1-2H3,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNORAXIUHYIPFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide

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